2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
The synthesis of 2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 3-(dimethylamino)-2-(phenylsulfonyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Addition: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its chalcone structure is known to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with various molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes and receptors involved in inflammation and cancer progression. It can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
The compound’s chalcone structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
2-(Benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one: Similar structure but with different substitution pattern on the phenyl ring, leading to variations in biological activity.
1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one: Contains methoxy groups instead of chloro groups, which can affect its reactivity and interactions with biological targets.
1-(3,4-Dichlorophenyl)-3-(methylamino)-2-(phenylsulfonyl)-2-propen-1-one: Variation in the amino group, which can influence its pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethylamino and phenylsulfonyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15Cl2NO3S |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-(3,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-20(2)11-16(24(22,23)13-6-4-3-5-7-13)17(21)12-8-9-14(18)15(19)10-12/h3-11H,1-2H3 |
InChI Key |
XAKZTZXOKGOGQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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